N-imidazo[1,2-a]pyridin-6-ylbutanamide

medicinal chemistry lead optimization scaffold hopping

N-imidazo[1,2-a]pyridin-6-ylbutanamide (molecular formula C11H13N3O, molecular weight 203.24 g/mol) is a minimally substituted imidazo[1,2-a]pyridine amide that provides an unelaborated 6-position attachment point on the fused heterocyclic core. Unlike the highly decorated analogs commonly reported in kinase or DPP-4 inhibitor campaigns, this compound bears only a linear butanamide side chain at the 6-position, resulting in a relatively low molecular weight scaffold that retains the core hydrogen-bond acceptor (pyridine N) and donor (amide NH) functionalities.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B6639010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-imidazo[1,2-a]pyridin-6-ylbutanamide
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CN2C=CN=C2C=C1
InChIInChI=1S/C11H13N3O/c1-2-3-11(15)13-9-4-5-10-12-6-7-14(10)8-9/h4-8H,2-3H2,1H3,(H,13,15)
InChIKeyONQHWJDZFWTPRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-imidazo[1,2-a]pyridin-6-ylbutanamide: Core Physicochemical & Scaffold Profile for Scientific Procurement


N-imidazo[1,2-a]pyridin-6-ylbutanamide (molecular formula C11H13N3O, molecular weight 203.24 g/mol) is a minimally substituted imidazo[1,2-a]pyridine amide that provides an unelaborated 6-position attachment point on the fused heterocyclic core . Unlike the highly decorated analogs commonly reported in kinase or DPP-4 inhibitor campaigns, this compound bears only a linear butanamide side chain at the 6-position, resulting in a relatively low molecular weight scaffold that retains the core hydrogen-bond acceptor (pyridine N) and donor (amide NH) functionalities [1]. It serves primarily as a versatile synthetic intermediate and a comparator for structure–activity relationship (SAR) studies within the imidazo[1,2-a]pyridine class, which has been exploited across diverse therapeutic areas including oncology, diabetes, and inflammation [2].

Why N-imidazo[1,2-a]pyridin-6-ylbutanamide Cannot Be Interchanged with Other Imidazo[1,2-a]pyridine Analogs


Imidazo[1,2-a]pyridine-based compounds exhibit profound biological divergence driven by even modest structural modifications; the position of the amide attachment, the length and nature of the N-acyl chain, and the presence or absence of aryl substituents at the 2-position are known to dictate target engagement, selectivity windows, and pharmacokinetic fate [1]. The simple 6-butanamide scaffold thus represents a distinct chemical starting point that cannot be freely substituted with 2-aryl, 3-substituted, or tetrahydro derivatives without fundamentally altering binding interactions and ADME properties, making direct procurement of the exact title compound essential for reproducible SAR and chemical biology probe campaigns [2].

N-imidazo[1,2-a]pyridin-6-ylbutanamide: Quantitative Comparator-Based Differentiation Evidence


Molecular Weight Differentiation vs. Clinical-Stage Imidazo[1,2-a]pyridine-Based Inhibitors

N-imidazo[1,2-a]pyridin-6-ylbutanamide possesses a molecular weight of 203.24 g/mol, which is substantially lower than optimized lead compounds from the same scaffold class. For example, the potent DPP-4 inhibitor compound 5d (bearing a 2,4-dichlorophenyl group at the 2-position) has a molecular weight exceeding 360 g/mol, while the plasma kallikrein inhibitor BDBM341301 (US9765070 Example 18) has a molecular weight of approximately 499 g/mol [1][2]. The ~150–300 Da differential positions the title compound as an early-stage fragment-like or minimal pharmacophore probe suitable for structure-based lead evolution campaigns [1].

medicinal chemistry lead optimization scaffold hopping

6-Position Butanamide vs. 6-Carboxamide in PI3Kα Inhibitor Scaffolds

In the PI3Kα-targeting 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline series, the most potent compound 13k achieved a PI3Kα IC50 of 1.94 nM and cellular IC50 values of 0.09–0.43 μM across cancer cell lines [1]. These compounds utilize the 6-position to link the imidazo[1,2-a]pyridine core to a quinazoline moiety. N-imidazo[1,2-a]pyridin-6-ylbutanamide, by contrast, presents a simple butanamide at this same 6-position, providing a minimal-functional-group reference point for deconstructing the contribution of the extended quinazoline pharmacophore to kinase binding [1]. Direct head-to-head kinase profiling data for the title compound are not publicly available, but this structural difference defines a clear basis for procurement as a negative control or SAR baseline compound.

PI3K inhibition kinase inhibitor design imidazopyridine SAR

Lipophilicity and Hydrogen-Bond Donor Capacity vs. 2-Aryl-Substituted Analogs

The unsubstituted imidazo[1,2-a]pyridine core exhibits a measured logP of approximately 1.21–1.33 [1]. The title compound's butanamide side chain (cLogP contribution approx. +0.7–1.0) is predicted to yield a logD7.4 in the range of 1.2–1.8, markedly lower than 2-aryl-substituted analogs such as BDBM341301 (which bears a 4-fluorophenyl group at the 2-position) or the DPP-4 lead 5d (2,4-dichlorophenyl substitution), both of which are expected to have logD values >3.0 [2]. Additionally, the title compound contains one hydrogen-bond donor (amide NH) versus zero for 2-aryl analogs lacking an exposed amide, potentially influencing solubility and permeability [1].

physicochemical profiling ADME prediction logP comparison

Scaffold Minimalism vs. Nek2 Inhibitor MBM-55 for Kinase Selectivity Profiling

MBM-55, a highly optimized imidazo[1,2-a]pyridine derivative, inhibits Nek2 with an IC50 of 1 nM and demonstrates ≥20-fold selectivity over most other kinases, with the exception of RSK1 (IC50=5.4 nM) and DYRK1a (IC50=6.5 nM) [1]. MBM-55 incorporates a complex substitution pattern including a pyrazole and benzamide extension with a molecular weight of 498.55 g/mol. In contrast, N-imidazo[1,2-a]pyridin-6-ylbutanamide (MW 203.24 g/mol) represents the minimalist core lacking all selectivity-conferring peripheral groups, providing an essential control compound for deconvoluting the structural determinants of kinase selectivity within imidazo[1,2-a]pyridine chemotypes [1].

kinase selectivity Nek2 inhibition chemical probe

N-imidazo[1,2-a]pyridin-6-ylbutanamide: Priority Application Scenarios Rooted in Quantitative Evidence


Fragment-Based Drug Design (FBDD) Starting Point for Kinase and Protease Targets

At 203.24 g/mol with a single hydrogen-bond donor and a logD predicted below 2, N-imidazo[1,2-a]pyridin-6-ylbutanamide meets key fragment-like physicochemical criteria. Procurement supports FBDD campaigns targeting kinases such as PI3Kα, Nek2, or plasma kallikrein, where the compound serves as a minimal binding-core reference for surface plasmon resonance (SPR) or ligand-observed NMR screening, prior to stepwise growth toward optimized leads like compound 13k (PI3Kα IC50=1.94 nM) or MBM-55 (Nek2 IC50=1 nM) [1][2].

SAR Baseline Control for DPP-4 Inhibitor Optimization Programs

In DPP-4 inhibitor programs, where 2-aryl-substituted imidazo[1,2-a]pyridines such as compound 5d achieve IC50 values of 0.13 μM with DPP-8/DPP-4 selectivity ratios exceeding 190, the title compound provides the unsubstituted 6-butanamide baseline needed to quantify the affinity and selectivity gains conferred by 2-position aryl modifications [1]. This supports systematic multiparameter optimization of potency, selectivity, and ADME properties.

Physicochemical Comparator for ADME Property Deconvolution

The predicted logD separation of ~1–2 log units between N-imidazo[1,2-a]pyridin-6-ylbutanamide and its 2-aryl-substituted counterparts (logD >3.0) enables its use as a matched molecular pair comparator in parallel artificial membrane permeability assays (PAMPA) and metabolic stability studies. This allows teams to experimentally isolate the impact of lipophilicity increases on clearance and permeability without confounding structural variables [1].

Negative Control for Kinase Selectivity Panels

Given the absence of the extended aromatic and heterocyclic substituents that confer picomolar potency and kinome-wide selectivity to advanced leads such as MBM-55 (≥20-fold selectivity for Nek2), N-imidazo[1,2-a]pyridin-6-ylbutanamide can be systematically employed as a negative control in broad-panel kinase inhibition profiling. Its use ensures that observed activity of more elaborate analogs can be confidently attributed to specific peripheral substituents rather than the imidazo[1,2-a]pyridine core itself [1].

Quote Request

Request a Quote for N-imidazo[1,2-a]pyridin-6-ylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.